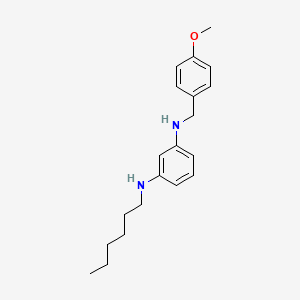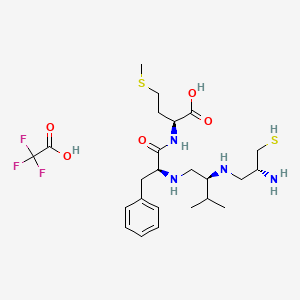
Lithium 3-(azetidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-(azetidin-1-yl)propanoate, also known as AZP-Li, is a synthesized compound . It has a CAS Number of 2102410-37-5 and a molecular weight of 135.09 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of azetidine derivatives, such as Lithium 3-(azetidin-1-yl)propanoate, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A practical and cost-effective synthesis method for azetidine derivatives has been established for further scale-up production .Molecular Structure Analysis
The molecular formula of Lithium 3-(azetidin-1-yl)propanoate is C6H10LiNO2 . The InChI code is 1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-(azetidin-1-yl)propanoate is a white to yellow solid at room temperature . It has a molecular weight of 135.09 .Applications De Recherche Scientifique
Lithium in Neuroprotection and Neurodegenerative Diseases
Lithium has been extensively studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Research indicates lithium's significant role in inhibiting glycogen synthase kinase 3 (GSK3), a protein kinase involved in the pathogenesis of various neurodegenerative disorders. Lithium's inhibition of GSK3 correlates with neuroprotective effects in models of diseases characterized by abnormal protein aggregation, such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease. These findings suggest lithium's broad therapeutic potential in slowing the progression of neurodegenerative diseases and improving outcomes in patients with bipolar disorder (Perez-Martinez, 2009; D. Pérez-Martínez, 2009).
Lithium's Role in Bone Health
Emerging evidence points to lithium's osteoprotective effects, promoting bone health through various molecular mechanisms. Lithium has been shown to enhance osteoblastic activity, stimulating bone formation while inhibiting osteoclastic activity, thereby reducing bone resorption. This dual action suggests lithium's potential utility in treating bone disorders and enhancing bone health, although human clinical trials are needed to validate these effects and establish clinical applications (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Lithium in Energy Storage and Microelectronics
Lithium's exceptional properties as a cathode material in rechargeable batteries highlight its critical role in modern energy production and storage devices. The demand for lithium in energy storage, particularly in lithium-ion batteries, underscores its strategic importance in technology and energy sectors. Research focuses on improving the extraction, recovery, and sustainability of lithium resources to support the development of high-energy-density batteries for microelectronics and large-scale energy storage applications (P. Choubey et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
lithium;3-(azetidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPOUVWEDACGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN(C1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(azetidin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














